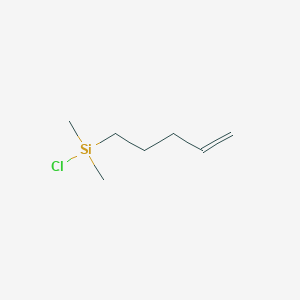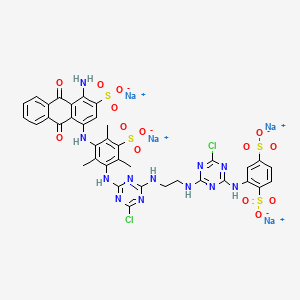
p-Benzenedisulfonic acid, 2-((4-((2-((4-(3-((4-amino-3-sulfo-1-anthraquinonyl)amino)-2,4,6-trimethyl-5-sulfoanilino)-6-chloro-s-triazin-2-yl)amino)ethyl)amino)-6-chloro-s-triazin-2-yl)amino)-, tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Benzenedisulfonic acid, 2-((4-((2-((4-(3-((4-amino-3-sulfo-1-anthraquinonyl)amino)-2,4,6-trimethyl-5-sulfoanilino)-6-chloro-s-triazin-2-yl)amino)ethyl)amino)-6-chloro-s-triazin-2-yl)amino)-, tetrasodium salt is a complex organic compound. It is characterized by its multiple functional groups, including sulfonic acid, amino, and triazinyl groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Sulfonation: Introduction of sulfonic acid groups to the benzene ring.
Amination: Addition of amino groups to the anthraquinone structure.
Triazine Formation: Incorporation of triazinyl groups through nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions. The use of catalysts, specific temperature, and pressure conditions are essential to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions may convert the compound into different reduced forms.
Substitution: The presence of multiple functional groups allows for various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye Synthesis: Used as an intermediate in the synthesis of complex dyes.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Biomolecular Labeling: Used in labeling biomolecules for detection and analysis.
Medicine
Drug Development: Investigated for potential therapeutic applications.
Industry
Textile Industry: Used in the dyeing and printing of fabrics.
Chemical Manufacturing: Employed in the production of various chemical products.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The presence of multiple functional groups allows it to participate in various chemical reactions, influencing biological pathways and industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Benzenedisulfonic acid derivatives: Compounds with similar sulfonic acid groups.
Anthraquinone derivatives: Compounds with similar anthraquinone structures.
Triazinyl compounds: Compounds with similar triazinyl groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, allowing for diverse applications and reactions.
Eigenschaften
CAS-Nummer |
25505-87-7 |
|---|---|
Molekularformel |
C37H28Cl2N12Na4O14S4 |
Molekulargewicht |
1155.8 g/mol |
IUPAC-Name |
tetrasodium;2-[[4-[2-[[4-[3-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2,4,6-trimethyl-5-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]ethylamino]-6-chloro-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C37H32Cl2N12O14S4.4Na/c1-14-27(43-21-13-23(68(60,61)62)26(40)25-24(21)29(52)18-6-4-5-7-19(18)30(25)53)15(2)31(69(63,64)65)16(3)28(14)45-37-49-33(39)47-35(51-37)42-11-10-41-34-46-32(38)48-36(50-34)44-20-12-17(66(54,55)56)8-9-22(20)67(57,58)59;;;;/h4-9,12-13,43H,10-11,40H2,1-3H3,(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H2,41,44,46,48,50)(H2,42,45,47,49,51);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
GOHLKFRZIBKBRU-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NCCNC3=NC(=NC(=N3)Cl)NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-])C)NC5=CC(=C(C6=C5C(=O)C7=CC=CC=C7C6=O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


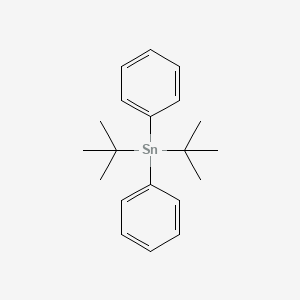






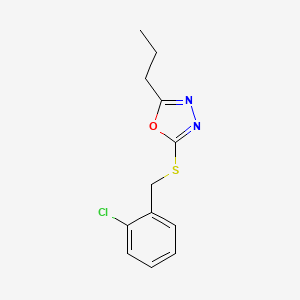
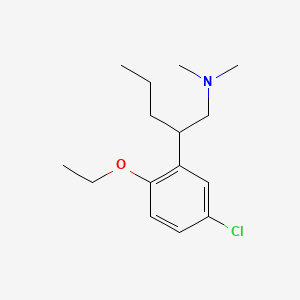
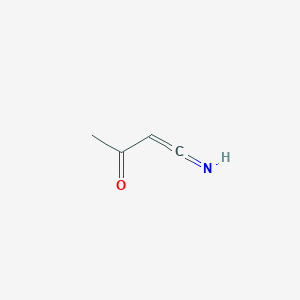

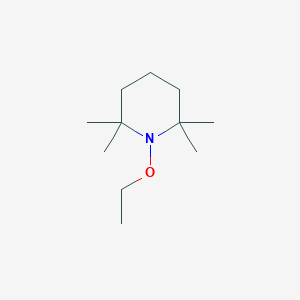
![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)
